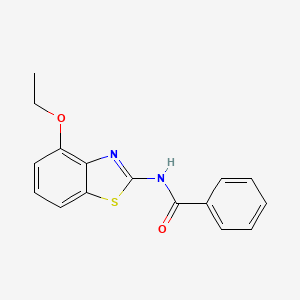
N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.07759887 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives interact with their targets and inhibit their function, leading to antibacterial activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of DNA gyrase can interfere with DNA replication, while inhibition of dihydroorotase can disrupt pyrimidine biosynthesis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of essential biochemical pathways and processes in the bacteria .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-6-10-13-14(12)17-16(21-13)18-15(19)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOYBLMMWSVVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
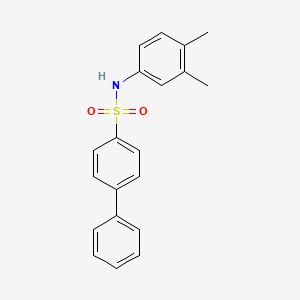
![N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5742400.png)
![N-[(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B5742407.png)
![[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B5742408.png)
![2-(1-naphthyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5742416.png)
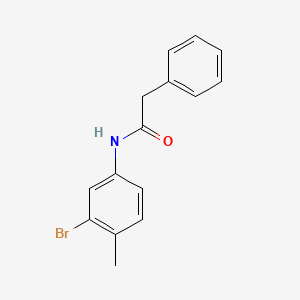
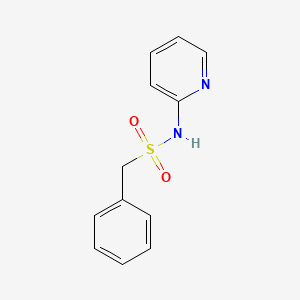
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate](/img/structure/B5742437.png)
![3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine](/img/structure/B5742441.png)
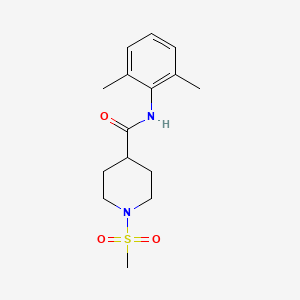
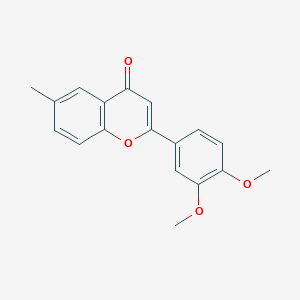
![2-benzyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5742466.png)

![3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID](/img/structure/B5742482.png)
